

Application Notes & Protocols: In Vivo Experimental Design Using Pyridin-4-Amine Compounds

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3,5-Diethylpyridin-4-amine;hydrochloride

CAS No.: 2378503-58-1

Cat. No.: B2677096

[Get Quote](#)

Introduction: Beyond Symptomatic Relief

Pyridin-4-amine, and its most well-known derivative 4-aminopyridine (4-AP, also known as dalfampridine), represents a class of compounds with significant utility in neuroscience research. Primarily recognized as a broad-spectrum blocker of voltage-gated potassium (K⁺) channels, 4-AP has been a cornerstone in studying nerve impulse conduction, particularly in the context of demyelinating pathologies.^{[1][2][3]} While clinically approved to improve walking in patients with multiple sclerosis (MS) by restoring conduction in demyelinated axons, its application in preclinical in vivo research extends to spinal cord injury (SCI), optic neuritis, and even neurodegenerative conditions like Alzheimer's disease.^{[4][5][6][7]}

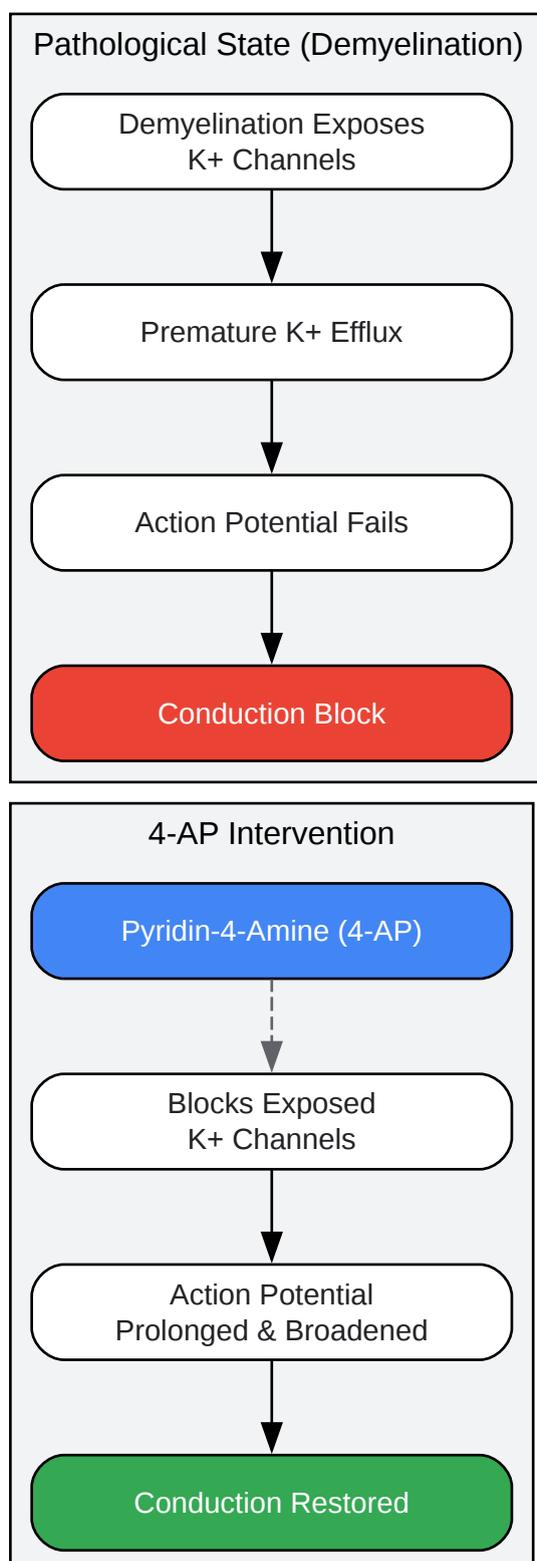
This guide moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals to provide a deep, mechanistic understanding of why certain experimental choices are made. We will explore the causality behind model selection, protocol design, and endpoint analysis, ensuring that every study is a self-validating system grounded in scientific integrity. The narrative will bridge the gap from fundamental mechanism to practical, step-by-step experimental execution, empowering researchers to design robust and insightful in vivo studies.

Section 1: The Core Mechanism of Action: Restoring Neural Conduction

The principal therapeutic action of 4-aminopyridine is the facilitation of neurotransmitter release at synapses by selectively blocking potassium channels on excitable membranes.^[8] In demyelinating diseases, the loss of the insulating myelin sheath exposes these K⁺ channels along the axon. During an action potential, the premature efflux of potassium ions through these exposed channels dampens the electrical signal, often leading to a complete failure of nerve impulse conduction.^{[4][9]}

4-AP physically obstructs these exposed K⁺ channels.^[10] This blockade prevents the premature outflow of potassium ions, which in turn broadens and prolongs the action potential. This "boost" allows the electrical signal to successfully propagate across the demyelinated segment to the next node of Ranvier, effectively restoring the axon's ability to conduct a signal.^[11] While this is the primary mechanism, it's important to note that 4-AP can also enhance neurotransmitter release at the presynaptic terminal, a secondary effect that may contribute to its overall efficacy.^[12]

Recent studies have also uncovered potential neuroprotective effects beyond this symptomatic action. Evidence suggests 4-AP may stabilize myelin, protect oligodendrocyte precursor cells, and reduce retinal neurodegeneration in experimental models, indicating a more complex biological role than previously understood.^{[5][9][13]}



[Click to download full resolution via product page](#)

Caption: Mechanism of 4-AP in restoring axonal conduction.

Section 2: Selecting the Appropriate In Vivo Model

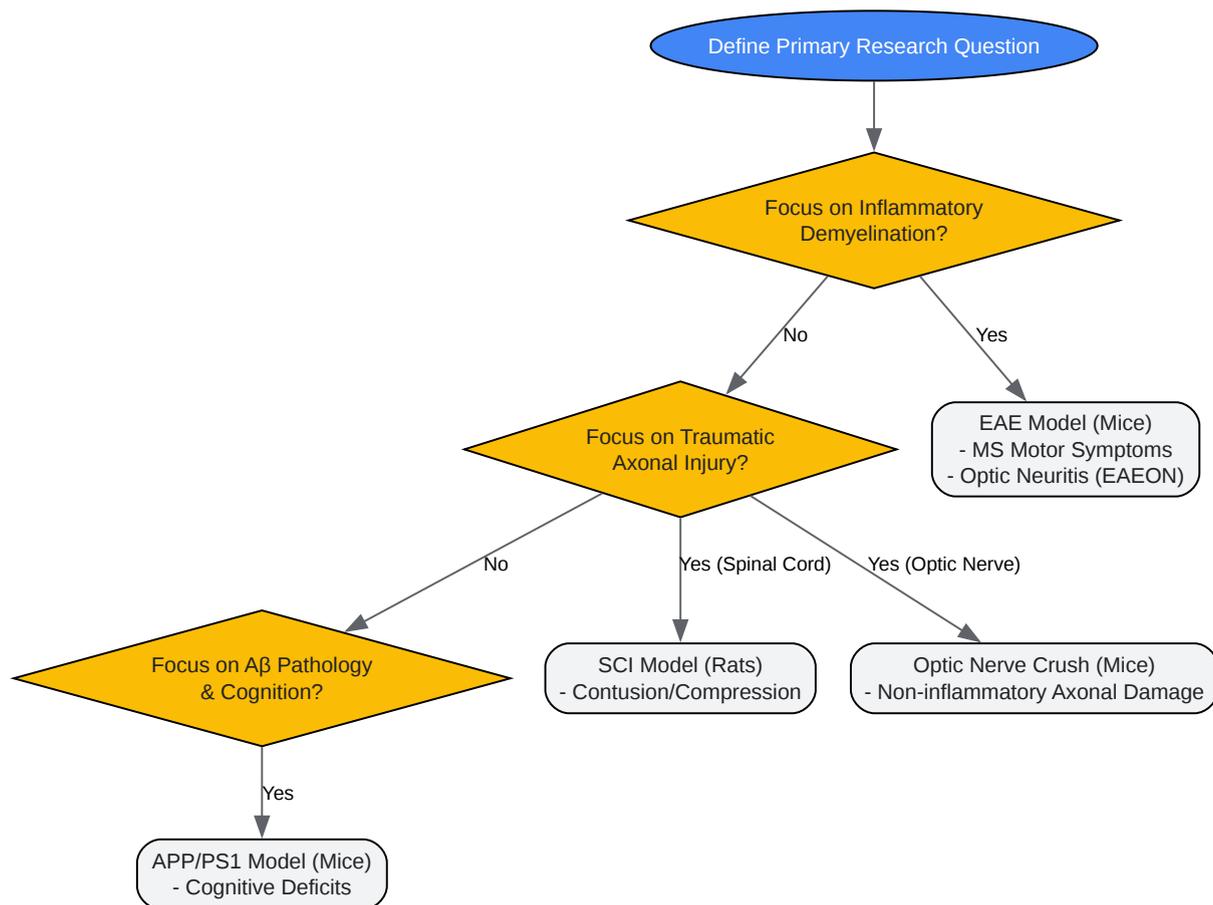
The choice of animal model is the most critical decision in the experimental design process. It must accurately reflect the human pathology being investigated to yield translatable results.

Disease Model	Species/Strain	Induction Method	Pathological Relevance	Key Endpoints
Experimental Autoimmune Encephalomyelitis (EAE)	C57Bl/6 Mice	Immunization with MOG ₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA)	Models inflammatory demyelination of Multiple Sclerosis (MS). [14]	Clinical score, Rotarod, Footprint analysis, Histology (demyelination, immune infiltration). [15]
EAE-Optic Neuritis (EAEON)	C57Bl/6 Mice	MOG ₃₅₋₅₅ immunization	Models inflammatory demyelination of the optic nerve, a common MS symptom. [5][13]	Optical Coherence Tomography (OCT), Visual function tests, Retinal histology. [5][9]
Spinal Cord Injury (SCI)	Sprague-Dawley Rats	Traumatic contusion or compression (e.g., weight-drop)	Models acute traumatic injury leading to demyelination and axonal loss.	BBB locomotor score, Somatosensory Evoked Potentials (SSEPs), Lesion histology. [16]
Optic Nerve Crush	C57Bl/6 Mice	Mechanical crush of the optic nerve	Models non-inflammatory axonal damage and subsequent neurodegeneration. [5][9]	Retinal ganglion cell counts, OCT, Histology.

Stroke Model	Rats	Middle Cerebral Artery Occlusion (MCAO)	Models ischemic injury and resulting neurological deficits.	Limb placing tests, Body-swing tests.[17]
Alzheimer's Disease (AD) Model	APP/PS1 Transgenic Mice	Genetic predisposition	Models A β plaque pathology and cognitive decline.[6]	Morris water maze, Histology (A β plaques).

Causality in Model Selection:

- To study symptomatic improvement in motor function related to MS, the MOG-EAE model is the gold standard.[14][15] It allows for both prophylactic (dosing before symptom onset) and therapeutic (dosing after symptom onset) paradigms to be tested.[15]
- To investigate potential neuroprotective effects separate from immunomodulation, the optic nerve crush model is superior, as it bypasses the inflammatory component.[5]
- To assess efficacy in traumatic injury, a mechanical SCI model is required. It's crucial to distinguish between acute administration (testing neuroprotection immediately post-injury) and chronic administration (testing functional restoration on established deficits).[7][16]



[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting an appropriate in vivo model.

Section 3: Core Protocols and Methodologies

Pharmacokinetics, Dosing, and Administration

Successful in vivo studies hinge on appropriate drug delivery and exposure. 4-AP is rapidly absorbed and excreted, primarily via the kidneys as an unchanged compound, though some metabolites are formed.^{[11][18]}

Routes of Administration:

- Oral (p.o.) Gavage: Suitable for chronic dosing studies. Allows for precise administration but can induce stress.
- Intraperitoneal (i.p.): Common for acute and sub-chronic studies in rodents. Provides rapid systemic exposure.[19]
- Intravenous (i.v.): Used for precise pharmacokinetic studies or when immediate bioavailability is required.[20]
- Intrathecal: A specialized route to deliver the drug directly to the cerebrospinal fluid, maximizing local concentration at the spinal cord while minimizing systemic side effects.[21]

Species	Route	Dose Range (mg/kg)	Context / Model	Reference
Rat	p.o.	0.5 - 2	Stroke (MCAO), functional recovery	[17]
Rat	i.p.	~10	Seizure induction model	[19]
Mouse	p.o.	5 - 30	EAE model, walking ability	[22]
Guinea Pig	i.m.	2	Pharmacokinetic studies	[8]
Guinea Pig	i.v.	2	Pharmacokinetic studies	[20]

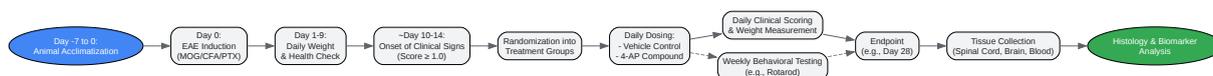
Pharmacokinetic Parameters (Illustrative): Pharmacokinetics can vary significantly by species and administration route.

Species	Route	Tmax (Peak Time)	t1/2 (Half-life)	Reference
Guinea Pig	i.m.	~16-17 min	~65-71 min	[8]
Guinea Pig	i.v.	~0.37 min (alpha)	~109 min (beta)	[20]
Rat	p.o.	~30 min	-	[18]
Dog	p.o.	-	-	[18]

Causality in Dosing Regimen: The choice between a single high dose versus chronic lower doses depends on the research question. To assess immediate symptomatic improvement in motor function, a single dose is appropriate. To investigate potential disease-modifying or neuroprotective effects, a chronic dosing paradigm is necessary.[13][15]

Protocol: Efficacy Assessment in the EAE Mouse Model

This protocol outlines a therapeutic study design to assess the efficacy of a pyridin-4-amine compound on motor deficits in EAE, the most common model for MS.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a therapeutic EAE study.

Step-by-Step Methodology:

- Animal & Housing: Use female C57Bl/6 mice, 8-10 weeks old. House under standard specific-pathogen-free (SPF) conditions.
- EAE Induction (Day 0):

- Anesthetize mice (e.g., isoflurane).
- Subcutaneously inject 100 μ L of an emulsion containing 200 μ g of MOG_{35–55} peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. Distribute the injection across two sites on the flank.
- Administer an intraperitoneal (i.p.) injection of 200 ng of Pertussis Toxin (PTX) in PBS.
- Repeat the PTX injection 48 hours later (Day 2).
- Clinical Monitoring:
 - Beginning on Day 7, weigh mice and assess for clinical signs of EAE daily using a standard 0-5 scale.
 - EAE Clinical Scoring Table:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness or waddling gait
 - 3: Partial hind limb paralysis
 - 4: Complete hind limb paralysis
 - 5: Moribund state
- Treatment Initiation:
 - When an animal reaches a clinical score of 1.0-2.0, randomize it into a treatment group (e.g., Vehicle control, 4-AP compound at desired dose).
 - Administer the compound daily via the chosen route (e.g., oral gavage).
- Behavioral Assessment:

- Perform Rotarod testing at baseline (before induction) and at set intervals (e.g., weekly) post-treatment initiation to quantitatively measure motor coordination and endurance.[15]
- Endpoint and Tissue Collection:
 - At the study endpoint (e.g., Day 28 post-induction), euthanize animals via an approved method.
 - Perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA).
 - Dissect and post-fix the spinal cord and brain in 4% PFA for histological analysis.
- Histological Analysis:
 - Process tissues for paraffin or cryo-sectioning.
 - Stain sections with Luxol Fast Blue (LFB) to assess demyelination and Hematoxylin & Eosin (H&E) or specific immune markers (e.g., anti-CD4) to assess inflammatory infiltration.

Protocol: Pharmacokinetic (PK) Study in Rats

This protocol provides a framework for determining basic PK parameters following a single dose.

Step-by-Step Methodology:

- Animal & Preparation: Use male Sprague-Dawley rats with jugular vein catheters for serial blood sampling. Allow animals to recover from surgery before the study.
- Dosing: Administer a single bolus dose of the 4-AP compound via the desired route (e.g., 2 mg/kg, i.v. or i.m.).[8][20]
- Blood Sampling:
 - Collect serial blood samples (~150 μ L) from the catheter at predetermined time points.
 - Suggested Time Points: Pre-dose (0), 2, 5, 15, 30, 60, 120, and 240 minutes post-dose.[8]

- Collect samples into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
- Bioanalysis:
 - Quantify the concentration of the 4-AP compound in plasma using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable internal standard.[8][20]
- Data Analysis:
 - Plot plasma concentration versus time.
 - Use appropriate software (e.g., Phoenix WinNonlin) to perform non-compartmental or compartmental analysis to determine key PK parameters (C_{max}, T_{max}, AUC, t_{1/2}).

Section 4: Safety, Toxicology, and a Narrow Therapeutic Window

A critical aspect of in vivo design with pyridin-4-amine is its narrow therapeutic index. The dose that provides efficacy is often close to the dose that causes adverse effects.[23]

Primary Toxicity: The dose-limiting toxicity is central nervous system (CNS) hyper-excitability, which can manifest as tremors, convulsions, and seizures.[24] This is a direct extension of its mechanism of action—widespread, non-specific enhancement of neuronal activity. Elevated drug levels significantly increase the risk of seizures.[25]

Other Toxicological Findings:

- **Hepatic and Renal:** Repeated high-dose oral administration (28 days) in rats has been shown to induce liver and kidney cell death, with evidence of both apoptosis and necrosis. [23][26]
- **Carcinogenicity:** Two-year dietary studies in mice and rats showed no evidence of drug-related carcinogenicity in mice. In rats, an increase in uterine polyps was observed at the

highest dose tested.[4][25][27]

- Reproductive Toxicity: Administration during pregnancy and lactation in animal models resulted in decreased offspring viability and growth at clinically relevant doses.[25][28]

Study Type	Species	Doses (mg/kg/day)	Key Findings	Reference
Carcinogenicity	Mouse	2, 12.5, 80	No evidence of carcinogenicity.	[4][27]
Carcinogenicity	Rat	2, 6, 18	Increased uterine polyps at the highest dose.	[4][27]
Sub-chronic Oral Toxicity	Rat	Therapeutic Range	Induced liver and kidney cell death (apoptosis & necrosis).	[26]
Acute Toxicity	Mammals	-	High acute toxicity; CNS overstimulation, seizures.	[24]

Experimental Best Practices:

- Dose-Range Finding: Always conduct a preliminary dose-range finding study to establish the maximum tolerated dose (MTD) in your specific species, strain, and model before proceeding to larger efficacy studies.
- Clinical Monitoring: During studies, monitor animals closely not just for efficacy endpoints but for signs of toxicity (tremors, seizures, excessive salivation, abnormal posture). Have a clear humane endpoint protocol in place.
- Formulation: Ensure the compound is fully solubilized or in a homogenous suspension to prevent dosing errors that could lead to accidental overdose.

References

- Cook, J. A., et al. (1995). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. *Fundamental and Applied Toxicology*.
- Khan, O., et al. (2012). Dalfampridine: Review on its recent development for symptomatic improvement in patients with multiple sclerosis. *Journal of Drug Delivery*.
- Göbel, K., et al. (2013). 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis. *Experimental Neurology*. [[Link](#)]
- Dietrich, M., et al. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. *Brain*. [[Link](#)]
- Brain Communications. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. YouTube. [[Link](#)]
- Henney, H. R., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. *Drug Metabolism and Disposition*. [[Link](#)]
- Cook, J. A., et al. (1994). A method for determining 4-aminopyridine in plasma: pharmacokinetics in anaesthetized guinea pigs after intravenous administration. *Journal of Applied Toxicology*. [[Link](#)]
- EXTTOXNET. (1996). 4-AMINOPYRIDINE - EXTTOXNET PIP. Extension Toxicology Network. [[Link](#)]
- del Pino, J., et al. (2015). Liver cell death induced by 4-aminopyridine in a repeated dose (28 days) oral toxicity study in rats: Gene expression profile of hybrid cell death. *Journal of Drug Metabolism & Toxicology*. [[Link](#)]
- Acorda Therapeutics. AMPYRA® (dalfampridine) prescribing information. U.S. Food and Drug Administration. [[Link](#)]
- ResearchGate. (2025). 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis | Request PDF. ResearchGate. [[Link](#)]
- Henney, H. R., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. ResearchGate. [[Link](#)]

- Henney, H. R., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. PubMed. [\[Link\]](#)
- USDA APHIS. (2023). USE OF 4-AMINOPYRIDINE IN WILDLIFE DAMAGE MANAGEMENT. U.S. Department of Agriculture. [\[Link\]](#)
- Scheşu, I. A., et al. (2013). Dalfampridine Improves Sensorimotor Function in Rats With Chronic Deficits After Middle Cerebral Artery Occlusion. Stroke. [\[Link\]](#)
- del Pino, J., et al. (2014). Liver and kidney damage induced by 4-aminopyridine in a repeated dose (28 days) oral toxicity study in rats: gene expression profile of hybrid cell death. Toxicology Letters. [\[Link\]](#)
- Acorda Therapeutics. (2014). HIGHLIGHTS OF PRESCRIBING INFORMATION. U.S. Food and Drug Administration. [\[Link\]](#)
- van der Star, B. J., & Hintzen, R. Q. (2020). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect. Multiple Sclerosis Journal. [\[Link\]](#)
- MedLink Neurology. Dalfampridine. MedLink Neurology. [\[Link\]](#)
- Xu, C., et al. (2019). Inhibiting A β toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry. [\[Link\]](#)
- Medina-Ceja, L., & Picos-Vicil, O. (2021). An update of 4-aminopyridine as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. Neurologia. [\[Link\]](#)
- Ziemssen, T., et al. (2015). Dalfampridine Effects Beyond Walking Speed in Multiple Sclerosis. International Journal of MS Care. [\[Link\]](#)
- Vollmer, T., et al. (2013). Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells. Current Medical Research and Opinion. [\[Link\]](#)
- Judge, S. I., & Bever, C. T. (2006). Impact of extended-release dalfampridine on walking ability in patients with multiple sclerosis. Expert Opinion on Drug Metabolism & Toxicology.

[\[Link\]](#)

- Palumbo, S., & Pellegrini, S. (2017). Experimental In Vivo Models of Multiple Sclerosis: State of the Art. Exon Publications. [\[Link\]](#)
- Halter, J. A., et al. (2000). Intrathecal administration of 4-aminopyridine in chronic spinal injured patients. Spinal Cord. [\[Link\]](#)
- Hayes, K. C., et al. (1994). 4-Aminopyridine in chronic spinal cord injury: a controlled, double-blind, crossover study in eight patients. Journal of Neurotrauma. [\[Link\]](#)
- Pointillart, V., et al. (2000). Effect of 4-aminopyridine in acute spinal cord injury. Spinal Cord. [\[Link\]](#)
- Sahoo, A. K., & Sahoo, S. K. (2021). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. Current Drug Discovery Technologies. [\[Link\]](#)
- Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. [\[Link\]](#)
- Medina-Ceja, L., & Picos-Vicil, O. (2021). An update of 4-aminopyridine as a useful model of generalized seizures for testing antiseizure drugs: in vitro and in vivo studies. ResearchGate. [\[Link\]](#)
- ResearchGate. (2020). Pyridine derivatives as anti-Alzheimer agents | Request PDF. ResearchGate. [\[Link\]](#)
- Purdue University. (2018). Possible new treatment for spinal cord injuries identified in animal studies. Purdue University News. [\[Link\]](#)
- Northwestern University. (2004). New Compounds Effective Against Alzheimer's Disease Onset and Progression. Northwestern University News. [\[Link\]](#)
- Molineux, M. L., et al. (2010). In vivo 4-aminopyridine treatment alters the neurotoxin 3-acetylpyridine-induced plastic changes in intrinsic electrophysiological properties of rat cerebellar Purkinje neurones. Neuroscience. [\[Link\]](#)

- Shivachev, B., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Medicinal Chemistry. [\[Link\]](#)
- Tseng, K. C., et al. (2016). 4-Aminopyridine promotes functional recovery and remyelination in acute peripheral nerve injury. EMBO Molecular Medicine. [\[Link\]](#)
- Grissmer, S., et al. (1993). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Molecular Pharmacology. [\[Link\]](#)
- PharmaCompass. 4 Aminopyridine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [\[Link\]](#)
- Vera, J., et al. (2022). Functional improvement in individuals with chronic spinal cord injury treated with 4-aminopyridine: A systematic review. Frontiers in Neurology. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [ane.pl](#) [[ane.pl](#)]
- 2. [tandfonline.com](#) [[tandfonline.com](#)]
- 3. [researchgate.net](#) [[researchgate.net](#)]
- 4. Dalfampridine: Review on its recent development for symptomatic improvement in patients with multiple sclerosis - Arabian Journal of Chemistry [[arabjchem.org](#)]
- 5. Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 6. Inhibiting A β toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]
- 7. 4-Aminopyridine in chronic spinal cord injury: a controlled, double-blind, crossover study in eight patients - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]

- [8. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. youtube.com \[youtube.com\]](#)
- [10. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. Impact of extended-release dalfampridine on walking ability in patients with multiple sclerosis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. public-pages-files-2025.frontiersin.org \[public-pages-files-2025.frontiersin.org\]](#)
- [13. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. View of Experimental In Vivo Models of Multiple Sclerosis: State of the Art | Exon Publications \[exonpublications.com\]](#)
- [15. 4-Aminopyridine ameliorates mobility but not disease course in an animal model of multiple sclerosis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [16. Effect of 4-aminopyridine in acute spinal cord injury - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [17. ahajournals.org \[ahajournals.org\]](#)
- [18. tandfonline.com \[tandfonline.com\]](#)
- [19. researchgate.net \[researchgate.net\]](#)
- [20. A method for determining 4-aminopyridine in plasma: pharmacokinetics in anaesthetized guinea pigs after intravenous administration - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [21. researchgate.net \[researchgate.net\]](#)
- [22. researchgate.net \[researchgate.net\]](#)
- [23. longdom.org \[longdom.org\]](#)
- [24. EXTOXNET PIP - 4-AMINOPYRIDINE \[extoxnet.orst.edu\]](#)
- [25. accessdata.fda.gov \[accessdata.fda.gov\]](#)
- [26. Liver and kidney damage induced by 4-aminopyridine in a repeated dose \(28 days\) oral toxicity study in rats: gene expression profile of hybrid cell death - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [27. ampyra.com \[ampyra.com\]](#)
- [28. medlink.com \[medlink.com\]](#)
- [To cite this document: BenchChem. \[Application Notes & Protocols: In Vivo Experimental Design Using Pyridin-4-Amine Compounds\]. BenchChem, \[2026\]. \[Online PDF\]. Available at:](#)

[\[https://www.benchchem.com/product/b2677096#in-vivo-experimental-design-using-pyridin-4-amine-compounds\]](https://www.benchchem.com/product/b2677096#in-vivo-experimental-design-using-pyridin-4-amine-compounds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com